6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide is a chemical compound with the molecular formula C19H15NO9 . It is a derivative of tetracycline, a well-known antibiotic. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and a tetracyclic core. This unique structure imparts various chemical and biological properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of intermediate compounds under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the tetracyclic core .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the tetracyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: Research into its potential therapeutic effects, including antibacterial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide involves its interaction with specific molecular targets within cells. It can bind to bacterial ribosomes, inhibiting protein synthesis and leading to the death of bacterial cells. This mechanism is similar to that of other tetracycline antibiotics . Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
6,11,14,15-Tetrahydroxy-8,10,12-trioxo-19-oxapentacyclo[13.3.1.02,7.09,18.011,16]nonadeca-2(7),3,5,13-tetraene-13-carboxamide can be compared to other tetracycline derivatives, such as chlortetracycline and oxytetracycline. While these compounds share a similar tetracyclic core, this compound is unique due to its specific hydroxylation pattern and additional functional groups . This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
- Chlortetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
Properties
CAS No. |
1251-11-2 |
---|---|
Molecular Formula |
C19H15NO9 |
Molecular Weight |
401.327 |
InChI |
InChI=1S/C19H15NO9/c20-17(26)11-15(24)18(27)8-4-6-10(14(18)23)12(22)9-5(2-1-3-7(9)21)13(6)29-19(8,28)16(11)25/h1-3,6,8,10,13,21,25,27-28H,4H2,(H2,20,26) |
InChI Key |
ROTJVYIGRQVNHC-UHFFFAOYSA-N |
SMILES |
C1C2C3C(=O)C4=C(C2OC5(C1C(C3=O)(C(=O)C(=C5O)C(=O)N)O)O)C=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.